molecular formula C18H16BrN3O4S2 B466218 2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide CAS No. 432019-99-3

2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

Cat. No.: B466218
CAS No.: 432019-99-3
M. Wt: 482.4g/mol
InChI Key: WEBMTQIPECRYFA-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a complex organic compound that features a combination of brominated phenoxy, thiazole, and sulfonyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide typically involves multiple steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to form 2-bromo-4-methylphenol.

    Etherification: 2-bromo-4-methylphenol is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid.

    Amidation: The acetic acid derivative is then converted to its corresponding amide by reacting with 4-aminobenzenesulfonamide.

    Thiazole Formation: Finally, the thiazole ring is introduced by reacting the intermediate with 2-aminothiazole under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The phenoxy and thiazole rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenoxy and thiazole rings.

    Reduction: Reduced forms of the sulfonyl group, such as sulfides.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and functional groups.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Materials Science: Explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can form strong interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide
  • 2-(2-bromo-4-methylphenoxy)-N-(4-(methylsulfonyl)phenyl)acetamide

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is unique due to the presence of both a thiazole ring and a sulfonyl phenyl group, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S2/c1-12-2-7-16(15(19)10-12)26-11-17(23)21-13-3-5-14(6-4-13)28(24,25)22-18-20-8-9-27-18/h2-10H,11H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBMTQIPECRYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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